![molecular formula C15H16N2O3 B5631035 N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5631035.png)
N-[2-(4-morpholinyl)phenyl]-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-[2-(4-morpholinyl)phenyl]-2-furamide involves starting from commercially available compounds. For instance, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have been synthesized from 3,4-Difluoronirobenzene, indicating a high yield and purity that suggests a lack of side reactions and byproducts. These compounds were confirmed using 1 HNMR and mass spectral data, highlighting the feasibility of synthesizing complex molecules with morpholine and furamide motifs (Loganathan Velupillai et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to N-[2-(4-morpholinyl)phenyl]-2-furamide has been elucidated using techniques such as crystallography. For example, the crystal structure of a 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, belonging to the monoclinic system. This structural analysis is crucial for understanding the spatial arrangement of molecules, which significantly impacts their reactivity and properties (Jiu-Fu Lu et al., 2017).
Chemical Reactions and Properties
Research into the chemical reactions and properties of morpholine-containing compounds has shown that they can participate in various reactions, yielding products with significant biological activities. For instance, the synthesis and characterization of N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide and its corrosion inhibition efficiency for brass in HCl medium were explored, indicating its potential as a corrosion inhibitor (N. Zulfareen et al., 2016).
Physical Properties Analysis
The physical properties of compounds like N-[2-(4-morpholinyl)phenyl]-2-furamide, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including medicinal and industrial uses. However, specific studies detailing the physical properties of N-[2-(4-morpholinyl)phenyl]-2-furamide were not found, suggesting a gap in the literature that future research could address.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo specific chemical reactions, are crucial for the application of N-[2-(4-morpholinyl)phenyl]-2-furamide derivatives. For example, the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling demonstrated the compounds' reactivity and potential for producing derivatives with antibacterial activities (A. Siddiqa et al., 2022).
properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-6-3-9-20-14)16-12-4-1-2-5-13(12)17-7-10-19-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNZCCTDZUPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725716 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide |
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